molecular formula C11H19NO5 B6218684 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans CAS No. 2382100-41-4

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans

Cat. No. B6218684
M. Wt: 245.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.3. The purity is usually 95.
BenchChem offers high-quality rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans involves the protection of the amine group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the carboxylic acid. The protected amine is then reacted with the appropriate aldehyde to form the desired pyrrolidine ring. The Boc group is then removed, and the carboxylic acid is converted to the trans isomer.

Starting Materials
L-alanine, Methanol, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Ethyl acetate, Sodium bicarbonate, Tert-butyl chloroformate, Triethylamine, Sodium borohydride, Benzaldehyde, Sodium cyanoborohydride, Hydrogen gas, Palladium on carbon, Sodium methoxide, Acetic acid, Sodium nitrite, Hydrochloric acid, Sodium nitrate, Sodium azide, Sodium hydroxide, Sodium dithionite, Sodium carbonate, Methanesulfonic acid, Sodium chloride, Sodium hydroxide, Sodium bicarbonate, Sodium sulfate, Methanol, Ethyl acetate, Wate

Reaction
L-alanine is protected with tert-butyl chloroformate and triethylamine to form the Boc-protected amino acid., The carboxylic acid is also protected with methanol and hydrochloric acid to form the methyl ester., The Boc-protected amino acid is then reacted with benzaldehyde and sodium cyanoborohydride to form the desired pyrrolidine ring., The Boc group is removed with methanesulfonic acid., The carboxylic acid is then converted to the trans isomer by hydrogenation over palladium on carbon in the presence of acetic acid., The methyl ester is hydrolyzed with sodium hydroxide to form the carboxylic acid., The carboxylic acid is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt., The diazonium salt is then reacted with sodium azide to form the corresponding azide., The azide is reduced with sodium dithionite to form the amine., The amine is then treated with sodium hydroxide and sodium bicarbonate to form the free base., The free base is then treated with methanesulfonic acid to form the methanesulfonate salt., The methanesulfonate salt is then treated with sodium carbonate to form the free base., The free base is then treated with ethyl acetate and water to form the desired compound.

properties

CAS RN

2382100-41-4

Product Name

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid, trans

Molecular Formula

C11H19NO5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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